molecular formula C8H7FO3 B6165316 6-fluoro-2-hydroxy-3-methylbenzoic acid CAS No. 1783342-68-6

6-fluoro-2-hydroxy-3-methylbenzoic acid

Cat. No.: B6165316
CAS No.: 1783342-68-6
M. Wt: 170.1
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Description

6-Fluoro-2-hydroxy-3-methylbenzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at the 6-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position. Substituted benzoic acids are widely explored in medicinal and synthetic chemistry due to their tunable electronic properties, acidity, and bioactivity, particularly when functionalized with halogens (e.g., F, Cl, Br), methyl, or hydroxyl groups .

Properties

CAS No.

1783342-68-6

Molecular Formula

C8H7FO3

Molecular Weight

170.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-hydroxy-3-methylbenzoic acid typically involves the fluorination of 2-hydroxy-3-methylbenzoic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to ensure complete fluorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification process might involve crystallization or chromatography techniques to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

Organic Synthesis

6-Fluoro-2-hydroxy-3-methylbenzoic acid serves as an important intermediate in organic synthesis. It is utilized for:

  • Synthesis of Pharmaceuticals : The compound is involved in the production of various pharmaceutical agents, particularly those targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents or as precursors to more complex molecules used in drug development.
  • Chemical Reactions : The carboxylic acid functionality allows it to undergo various reactions such as esterification and amidation, making it versatile for creating esters or amides that are vital in medicinal chemistry .

Biological Studies

In biological research, this compound has been investigated for its interactions with enzymes and receptors:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which is crucial for understanding disease mechanisms and developing therapeutic agents.
  • Metabolic Pathways : Its role in metabolic studies allows researchers to track the compound's behavior within biological systems, providing insights into its pharmacokinetics and pharmacodynamics .

Material Science

The compound's unique properties also lend themselves to applications in material science:

  • Polymer Chemistry : As a building block for polymer synthesis, this compound can be incorporated into polymers to enhance their thermal stability and chemical resistance.

Case Study 1: Synthesis of Anti-inflammatory Agents

A study demonstrated the synthesis of novel anti-inflammatory compounds derived from this compound. The researchers modified the hydroxyl group to create various derivatives that exhibited enhanced anti-inflammatory activity compared to existing drugs. The modifications were guided by structure-activity relationship (SAR) studies that highlighted the importance of the fluorine atom in enhancing bioactivity .

Case Study 2: Enzyme Interaction Studies

In another research project, scientists investigated the interaction of this compound with cyclooxygenase (COX) enzymes. The findings indicated that the compound could effectively inhibit COX activity, suggesting its potential use as a lead compound for developing new analgesics. This study utilized kinetic assays to quantify the inhibition rates and elucidated the binding interactions through molecular docking simulations .

Mechanism of Action

The mechanism by which 6-fluoro-2-hydroxy-3-methylbenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Substituent Effects :

  • Fluorine at Position 6 : Present in multiple analogs (e.g., ), fluorine’s electron-withdrawing nature enhances the acidity of the carboxylic acid group and improves metabolic stability in drug candidates .
  • Methyl at Position 3 : Electron-donating methyl groups may slightly decrease ring electron density compared to electron-withdrawing groups like trifluoromethyl () or bromo (), influencing reactivity and intermolecular interactions .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound 6-F, 2-OH, 3-CH3 C₈H₇FO₃ 170.14 (calculated) High acidity due to -OH; inferred stability from analogs
3-Bromo-6-fluoro-2-methylbenzoic acid 3-Br, 6-F, 2-CH3 C₈H₆BrFO₂ 247.04 Synthesis intermediate; 90% yield via bromination
6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid 6-F, 2-CH3, 3-(3-F-C₆H₄) C₁₄H₁₀F₂O₂ 262.23 LC-MS: [M+H]⁺ 232.9 (discrepancy noted)
6-Fluoro-2-formyl-3-hydroxybenzoic acid 6-F, 2-CHO, 3-OH C₈H₅FO₄ 184.12 Higher reactivity due to formyl group; CAS 2138193-88-9
6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid 6-F, 3-CH3, 2-CF₃ C₉H₆F₄O₂ 222.14 Enhanced acidity from -CF₃; pharmaceutical applications
6-Chloro-2-fluoro-3-methoxybenzoic acid 6-Cl, 2-F, 3-OCH3 C₈H₆ClFO₃ 218.59 Patent applications; methoxy improves lipophilicity

Research Findings and Implications

  • Substituent-Driven Acidity : Hydroxyl and trifluoromethyl groups significantly lower pKa compared to methyl or methoxy, impacting solubility and binding interactions .
  • Synthetic Flexibility : Bromine and boronic acid substituents () enable versatile cross-coupling reactions, facilitating rapid diversification of benzoic acid scaffolds .
  • Biological Optimization : The antitumor efficacy of NSC 368390 () and the safety of methoxy-substituted analogs () highlight pathways to balance potency and tolerability in drug development .

Biological Activity

6-Fluoro-2-hydroxy-3-methylbenzoic acid (C8H7FO3) is an aromatic compound belonging to the class of benzoic acid derivatives. Its unique structure, featuring a hydroxyl group at the 2-position, a methyl group at the 3-position, and a fluorine atom at the 6-position, significantly influences its chemical properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular weight of this compound is approximately 170.14 g/mol. The presence of both hydroxyl and fluorine groups on the benzene ring enhances its reactivity and binding affinity to various biological targets. The compound can be synthesized through several methods, although specific protocols remain underexplored in available literature.

Currently, there is no comprehensive documentation regarding the specific mechanism of action for this compound in biological systems. However, it is hypothesized that similar compounds with hydroxyl and fluorine substituents may interact with enzyme active sites through hydrogen bonding, influencing enzymatic activity and metabolic pathways.

Antimicrobial Activity

Recent studies have shown that benzoic acid derivatives exhibit varying degrees of antimicrobial activity. While specific data on this compound is limited, its structural analogs have demonstrated significant effects against various bacterial strains. For instance, compounds with similar functional groups have been tested for their ability to inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus.

Mutagenicity Testing

The Ames test has been widely used to assess the mutagenicity of various compounds. Although specific results for this compound are not documented, the test has shown that certain fluorinated benzoic acids can exhibit mutagenic properties under specific conditions . This raises questions about the safety profile of such compounds in pharmaceutical applications.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Hydroxybenzoic acidC7H6O3Commonly known as salicylic acid; lacks fluorine
3-Methylsalicylic acidC8H8O3Contains a methyl group at the 3-position
5-Fluoro-2-hydroxybenzoic acidC7H6FNO3Fluorine at the 5-position; different biological activity
4-Fluorobenzoic acidC7H6FNO2Fluorine at the para position; different reactivity

The structural differences among these compounds significantly influence their chemical behavior and potential applications in medicinal chemistry.

Case Studies and Research Findings

  • Antimicrobial Studies : Research focusing on benzoic acid derivatives has indicated that modifications in substituent positions can lead to enhanced antimicrobial properties. For example, studies on related compounds have demonstrated effective inhibition against bacterial strains when hydroxyl or halogen groups are present .
  • Ames Test Results : In a broader context, studies utilizing the Ames test have highlighted concerns regarding the mutagenicity of aromatic compounds, particularly those containing fluorine. While direct results for this compound are lacking, related compounds have shown positive mutagenicity in certain bacterial strains .

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